4-hydroxy-N-methyl-4-phenyl-butyramide

Description

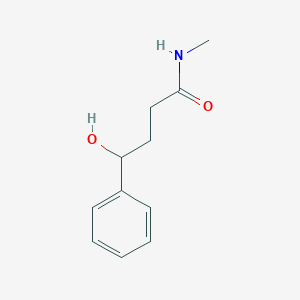

4-Hydroxy-N-methyl-4-phenyl-butyramide is a synthetic amide derivative characterized by a butyramide backbone substituted with a hydroxyl group and a phenyl group at the 4th carbon, along with an N-methyl moiety. The phenyl group enhances lipophilicity, which may influence solubility and biological interactions, while the hydroxyl group could participate in hydrogen bonding or catalytic activity. The absence of a CAS number or regulatory data in the evidence implies that this compound may be a novel derivative requiring further characterization .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-hydroxy-N-methyl-4-phenylbutanamide |

InChI |

InChI=1S/C11H15NO2/c1-12-11(14)8-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) |

InChI Key |

JXTGOYIVSODHDS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share functional or structural similarities with 4-hydroxy-N-methyl-4-phenyl-butyramide, enabling comparative analysis:

4-Hydroxy-N-methylbutyramide (CAS 37941-69-8)

- Structure : Lacks the 4-phenyl substituent present in the target compound.

- Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) but lacks an EC number.

- Safety : Safety data sheets highlight standard precautions for amides, including consultation with a physician upon exposure .

N-(2-Methoxy-4-(methylsulfonamido)phenyl)butyramide (CAS 78701-57-2)

- Structure : Features a butyramide group with a methoxy and methylsulfonamido-substituted aromatic ring.

- Molecular Weight : 286.35 g/mol (C₁₂H₁₈N₂O₄S).

- Applications : Used in pharmaceutical intermediates, as indicated by its inclusion in commercial catalogs .

- Comparison : The sulfonamido and methoxy groups enhance polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl and hydroxyl groups in the target compound. This could result in divergent solubility and target-binding profiles.

N-(4-Amino-2-methoxyphenyl)butanamide Hydrochloride

- Structure: Contains a butyramide linked to an amino-methoxy-substituted phenyl ring.

- Properties: The amino group introduces basicity, while the hydrochloride salt improves aqueous solubility.

- Contrast: The amino group in this analog may facilitate interactions with acidic biological targets, unlike the hydroxyl and phenyl groups in this compound, which prioritize hydrophobic interactions .

Hydroxamic Acid Derivatives ()

- Examples : Compounds 4–10 in include N-methyl-N’-hydroxycarbamoyl and cyclopropane/cyclohexane-substituted hydroxamic acids.

- Activity : These compounds exhibit antioxidant properties, as demonstrated by DPPH radical scavenging assays .

- Divergence: Hydroxamic acids possess a distinct -CONHOH functional group, enabling metal chelation—a feature absent in the target amide. enzyme inhibitors).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : Analogous compounds in were synthesized via carbamoylation and hydroxamic acid formation, suggesting feasible routes for the target compound .

- Biological Interactions: The phenyl group in this compound may enhance membrane permeability compared to non-aromatic analogs, as seen in lipophilicity-driven drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.